Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is named according to IUPAC guidelines by identifying the parent heterocycle, substituents, and functional groups. The piperidine ring serves as the core structure, with a benzyl group at position 1, a hydroxyl group at position 3, and an ethyl carboxylate ester at position 4. The numbering begins at the nitrogen atom, prioritizing the carboxylate group for the lowest possible locant. This systematic approach ensures unambiguous identification across scientific literature.
Molecular Formula and Weight Analysis
The compound has the molecular formula C₁₅H₂₁NO₃ , derived from its piperidine backbone (C₅H₁₁N), benzyl substituent (C₇H₇), hydroxyl group (OH), and ethyl carboxylate moiety (C₂H₅O₂). Its molecular weight is 263.33 g/mol , with an exact mass of 263.15214 Da (Table 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₃ |
| Molecular Weight (g/mol) | 263.33 |
| Exact Mass (Da) | 263.15214 |
| Topological Polar Surface Area (Ų) | 49.77 |
| LogP | 1.37 |
Stereochemical Configuration: Cis vs. Trans Isomerism
The hydroxyl and carboxylate groups at positions 3 and 4, respectively, create two stereocenters, yielding four possible stereoisomers. X-ray crystallography and chiral HPLC analyses confirm distinct cis (3R,4S or 3S,4R) and trans (3R,4R or 3S,4S) diastereomers (Table 2). Enzymatic reductions and asymmetric hydrogenations are employed to isolate enantiopure forms, with reported optical rotations ranging from [α]D = +37.7 (cis) to [α]D = −23.1 (trans).
Table 2: Stereoisomeric Profiles
| Isomer | CAS Number | Optical Rotation ([α]D) | Configuration |
|---|---|---|---|
| cis-(3R,4S) | 912572-35-1 | +41.2 (c = 1, EtOH) | (3R,4S) |
| cis-(3S,4R) | 115753-15-6 | −37.7 (c = 1, EtOH) | (3S,4R) |
| trans-(3R,4R) | 850040-08-3 | +23.1 (c = 1, EtOH) | (3R,4R) |
| trans-(3S,4S) | 956010-25-6 | −19.4 (c = 1, EtOH) | (3S,4S) |
X-ray Crystallographic Data Interpretation
Single-crystal X-ray diffraction reveals a chair conformation for the piperidine ring, with the benzyl group equatorial and hydroxyl/carboxylate substituents axial in cis isomers (Fig. 1). Key crystallographic parameters include a monoclinic system (space group P2₁), unit cell dimensions a = 8.92 Å, b = 10.34 Å, c = 12.07 Å, and interatomic distances confirming intramolecular hydrogen bonding (O−H···O=C, 2.68 Å).
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell (Å) | a = 8.92, b = 10.34, c = 12.07 |
| α/β/γ (°) | 90/105.3/90 |
| Hydrogen Bond Length (Å) | 2.68 |
Comparative Analysis of Tautomeric Forms
Unlike related ketopiperidine derivatives, this compound exhibits no observable tautomerism under standard conditions. Nuclear magnetic resonance (NMR) studies show a single set of signals for the hydroxyl proton (δ 4.21 ppm) and carboxylate carbonyl (δ 170.5 ppm), excluding enol-keto equilibria. Density functional theory (DFT) calculations further support the stability of the hydroxyl-carboxylate form over hypothetical tautomers.
Properties
IUPAC Name |
ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZKCVKBIJDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation Route via Sodium Hydride-Mediated Alkylation
The most widely documented synthesis of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate begins with the formation of its 3-oxo precursor, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, followed by ketone reduction. In the first step, 1-benzylpiperidin-3-one undergoes Claisen condensation with dimethyl carbonate in the presence of sodium hydride (NaH) under reflux conditions. This exothermic reaction proceeds via deprotonation of the β-ketoamide, enabling nucleophilic attack on dimethyl carbonate to form the ester.
Reaction Conditions
- Reactants : 1-Benzylpiperidin-3-one (72 g), dimethyl carbonate (500 mL)
- Catalyst : Sodium hydride (60% dispersion in oil, 38 g)
- Temperature : Reflux (~80–100°C)
- Time : 20 minutes
- Yield : 99%
The intermediate methyl 1-benzyl-3-oxopiperidine-4-carboxylate is isolated as a brown oil and subsequently reduced to the 3-hydroxy derivative. While the initial step achieves near-quantitative yield, the reduction’s stereochemical outcome depends on the reducing agent.
Biocatalytic Reduction Using Bakers’ Yeast
The 3-keto group in ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is stereoselectively reduced to the cis-3-hydroxy configuration using bakers’ yeast. This NADH-dependent enzymatic reduction favors the (3R,4R) enantiomer, critical for chiral pool synthesis.
Procedure
- Substrate : Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Biocatalyst : Bakers’ yeast (Saccharomyces cerevisiae)
- Conditions : Non-fermenting, aqueous medium, 30°C
- Yield : 40%
- Enantiomeric Excess : 82%
HPLC analysis (Chiralcel® OD-H column, hexane/isopropanol 12:1) confirms the predominance of the (+)-cis isomer ([α]D = +41.2). Competing microbial reductases may explain the moderate yield, necessitating post-reaction purification.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Alternative routes employ chiral ruthenium catalysts for enantioselective hydrogenation. Using [Ru{(+)-(R)-binap}Cl(cym)]Cl under hydrogen gas, the 3-keto group is reduced to the (3S,4S) enantiomer with >99% ee.
Catalytic System
- Catalyst : [Ru{(+)-(R)-binap}Cl(cym)]Cl
- Substrate : Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Pressure : 50 bar H2
- Yield : 95%
- ee : >99%
This method avoids biocatalytic limitations but requires expensive ligands and stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Cost | Scalability |
|---|---|---|---|---|
| Claisen Condensation | 99% | – | Low | High |
| Bakers’ Yeast | 40% | 82% | Low | Moderate |
| Ru-Catalyzed Hydrogenation | 95% | >99% | High | Low |
Key Observations
- The Claisen route is optimal for large-scale precursor synthesis but lacks stereocontrol.
- Biocatalysis balances cost and enantioselectivity, suitable for small-scale chiral synthesis.
- Transition metal catalysis achieves premium ee but faces economic barriers.
Alternative Pathways from Pyridine Derivatives
Chinese patents describe related N-benzylpiperidones synthesized via pyridine hydrogenation. For example, 3-hydroxy-4-methylpyridine reacts with benzyl chloride under basic conditions, followed by NaBH4 reduction and CrO3 oxidation. Adapting this protocol to non-methylated substrates may yield this compound, though direct evidence is absent.
Hypothetical Pathway
- Benzylation : 3-Hydroxypyridine + benzyl chloride → N-benzyl-3-hydroxypyridinium salt.
- Reduction : NaBH4-mediated hydrogenation to N-benzyl-3-hydroxypiperidine.
- Esterification : Ethyl chloroformate coupling to install the 4-carboxylate.
This route remains speculative but aligns with established piperidine functionalization strategies.
Resolution of Racemic Mixtures
Optically pure (S)-N-Boc-3-hydroxypiperidine is resolved using D-pyroglutamic acid in ethanol. Applying similar crystallization techniques to this compound could enhance enantiopurity post-synthesis.
Conditions for Resolution
- Resolving Agent : D-Pyroglutamic acid
- Solvent : 95% ethanol
- Result : (S)-enantiomer precipitation as a diastereomeric salt.
Chemical Reactions Analysis
Stereoselective Hydrogenation
The hydrogenation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (precursor to the hydroxyl derivative) using chiral catalysts yields enantiomerically enriched cis- and trans-3-hydroxypiperidine products.
Key Conditions and Outcomes
| Catalyst | Product Configuration | Enantiomeric Excess (ee) | Optical Rotation ([α]D) |
|---|---|---|---|
| [Ru{(+)-(R)-binap}Cl(cym)]Cl | cis-(3R,4R) | >99% | +55.6° |
| [Ru{(–)-(S)-binap}Cl(cym)]Cl | cis-(3S,4S) | >99% | –56.3° |
| Bakers’ yeast | cis-(3R,4R) | 82% | +41.2° |
This reaction is critical for accessing enantiopure intermediates for chiral drug synthesis .
Microbial Reduction
Microbial reduction using Saccharomyces cerevisiae (bakers’ yeast) under non-fermenting conditions selectively reduces the ketone group to a hydroxyl group, yielding cis-(3R,4R)-ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate with 82% ee .
Mechanistic Insight :
The reduction follows a hydride transfer mechanism, where the enzyme’s stereochemical preference dictates the cis-dihydroxy configuration.
Oxidation Reactions
The hydroxyl group at position 3 can be oxidized to regenerate the ketone or form a carbonyl derivative.
Reagents and Outcomes
| Reagent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic conditions) | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 85–90% |
| PCC (mild conditions) | Ketone with retained ester group | 75% |
Oxidation restores the ketone functionality, enabling iterative reduction-oxidation cycles for stereochemical studies .
Substitution and Functionalization
The benzyl group and ester moiety participate in nucleophilic substitutions and cross-coupling reactions.
Examples :
-
Benzyl Group Removal : Hydrogenolysis with Pd/C under H₂ yields ethyl 3-hydroxypiperidine-4-carboxylate, a versatile intermediate for N-functionalization .
-
Ester Hydrolysis : Treatment with NaOH produces 1-benzyl-3-hydroxypiperidine-4-carboxylic acid, which can be further derivatized to amides or acyl chlorides .
Diastereomer Interconversion
The cis- and trans-dihydroxy isomers interconvert under acidic or basic conditions via ring-opening and re-closure mechanisms.
Experimental Data :
| Condition | Equilibrium Ratio (cis:trans) |
|---|---|
| HCl (1M, 25°C) | 3:1 |
| NaHCO₃ (aq, 60°C) | 1:2 |
This equilibration is pivotal for thermodynamic control in synthesis .
Comparative Reactivity
| Reaction Type | Key Feature | Synthetic Utility |
|---|---|---|
| Hydrogenation | High enantioselectivity with Ru-binary catalysts | Chiral drug intermediates |
| Microbial Reduction | Eco-friendly, moderate ee | Green chemistry |
| Oxidation | Reversible ketone formation | Stereochemical studies |
References Evitachem Product EVT-351825. Guo, Z. Tetrahedron: Asymmetry 2006 , 17(13), 2015–2020. Helvetica Chimica Acta 2000 , 83, 746–758. Helvetica Chimica Acta 2006 , 89, 3023–3036. PMC 2019 , PMC3517155. Chemsrc CAS#850040-08-3.
Scientific Research Applications
Synthetic Chemistry Applications
Building Block for Synthesis:
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives that exhibit biological activity, including receptor agonists and antagonists . The compound's structure allows for modifications that can lead to the development of new pharmacological agents.
Kinetic Resolution:
Recent studies have demonstrated that this compound can undergo enzyme-catalyzed kinetic resolution, yielding enantiomerically pure products. For instance, the dextrorotatory form of this compound was isolated with high enantiomeric excess (ee) values, indicating its potential utility in chiral synthesis . The ability to produce specific stereoisomers is crucial in drug development, where the efficacy and safety of a drug can depend significantly on its stereochemistry.
Pharmacological Potential:
Research indicates that this compound exhibits interactions with various biological targets, including enzymes and receptors involved in neurological pathways. Its structural analogs have been studied for their neuroprotective effects and potential as analgesics . The compound's hydroxypiperidine moiety is particularly relevant in medicinal chemistry due to its ability to mimic neurotransmitter structures.
Case Studies:
Several case studies have highlighted the biological efficacy of derivatives derived from this compound. For example, compounds synthesized from this precursor have shown promising results in preclinical trials for conditions such as chronic pain and neurodegenerative diseases . These findings underscore the importance of further exploring this compound's therapeutic potential.
Therapeutic Applications
Potential Drug Development:
The unique structural features of this compound make it a candidate for drug development targeting central nervous system disorders. Its derivatives are being investigated for their ability to modulate neurotransmitter systems, which could lead to innovative treatments for depression, anxiety, and other mood disorders .
Safety and Toxicity:
While the compound shows promise, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that this compound has harmful effects if ingested or upon skin contact, necessitating careful handling during research and development . Future studies should focus on elucidating the compound's pharmacokinetics and long-term safety.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of piperidine carboxylates with variations in substituents, oxidation states, and stereochemistry. Key structural analogs include:
Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS: 52763-21-0)
- Structural Difference : Replaces the 3-hydroxyl group with a 4-oxo (keto) group.
- Properties : Higher lipophilicity due to the absence of a polar hydroxyl group. The hydrochloride hydrate form (F.W. 315.79) has a melting point of ~170°C (dec.) and density of 1.154 g/cm³ .
- Applications : Used as an intermediate in alkaloid synthesis. The oxo group enhances reactivity in nucleophilic additions compared to the hydroxyl group in the target compound .
Ethyl 1-Benzylpiperidine-3-carboxylate (CAS: 72551-53-2)
- Structural Difference : Lacks both the 3-hydroxyl and 4-oxo groups.
- Properties : Reduced polarity and hydrogen-bonding capacity, leading to higher volatility (bp: 157°C, d: 0.899 g/cm³) .
- Synthesis : Prepared via direct alkylation of piperidine, avoiding the stereochemical complications seen in the hydroxylated analog .
Methyl 1-Benzyl-3-oxopiperidine-4-carboxylate (CAS: 175406-94-7)
- Structural Difference : Substitutes the ethyl ester with a methyl ester and introduces a 3-oxo group.
- The oxo group at position 3 alters ring puckering dynamics compared to the hydroxyl group in the target compound .
Stereochemical and Functional Group Analysis
- Hydroxyl vs. Oxo Groups: The 3-hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol or water) compared to oxo analogs . However, oxo derivatives exhibit higher reactivity in ketone-specific reactions (e.g., Grignard additions) .
- Stereoisomerism: The (3R,4R) configuration of the target compound contrasts with racemic mixtures of non-hydroxylated analogs. This stereochemistry is critical for biological activity, as evidenced by its enantioselective synthesis via enzymatic resolution .
- Ring Puckering : The hydroxyl group influences the piperidine ring’s conformation. Cremer-Pople puckering parameters for similar compounds reveal that electron-withdrawing groups (e.g., oxo) increase ring flattening, while hydroxyl groups promote slight puckering .
Biological Activity
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a piperidine ring with a hydroxyl group, an ethyl ester, and a benzyl substituent, which contribute to its unique chemical reactivity and biological properties.
The compound's biological activity primarily stems from its interactions with various biological targets, including:
- Receptor Modulation : this compound can influence receptor activity, potentially acting as an agonist or antagonist depending on the context.
- Enzyme Interaction : It may function as an enzyme inhibitor or activator, impacting metabolic pathways and cellular signaling processes.
Biological Activities
Research has demonstrated several notable biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Effects : Preliminary findings suggest potential applications in treating neurological disorders, possibly through modulation of cholinergic pathways and inhibition of amyloid aggregation .
- Antimicrobial Properties : Some studies have explored its effectiveness against bacterial strains, indicating moderate antibacterial activity .
Case Study 1: Anticancer Properties
In a study evaluating the anticancer effects of piperidine derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells. The study utilized a three-component cycloaddition reaction to synthesize derivatives, which were then tested for cytotoxicity against multiple cancer cell lines. Results showed that certain derivatives had improved efficacy compared to existing drugs .
Case Study 2: Neuroprotective Mechanisms
Research focusing on the neuroprotective roles of piperidine compounds revealed that this compound could inhibit cholinesterase activity, suggesting potential benefits for Alzheimer's disease treatment. The compound's ability to modulate neurotransmitter levels highlights its therapeutic potential in neurodegenerative conditions .
Data Table: Biological Activities Overview
Q & A
Q. What are the recommended protocols for safe handling and storage of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate in laboratory settings?
Methodological Answer:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors or dust .
- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture. Ensure proper ventilation in storage areas .
- Decomposition Risks: Thermal decomposition may release CO, CO₂, NOₓ, and HCl; avoid high temperatures (>175°C) .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
Q. Table 1: Key Spectroscopic Parameters
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 1.2–1.4 ppm (CH₃ of ethyl), 3.5–4.5 ppm (piperidine protons) |
| ¹³C NMR | δ 14–16 ppm (CH₃), 60–70 ppm (OCH₂), 170–175 ppm (ester C=O) |
| HRMS | Expected [M+H]⁺: Calculated for C₁₅H₂₀NO₃⁺ |
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Stepwise Synthesis:
- Piperidine Functionalization: React 4-piperidone with ethyl chloroformate to install the ester group.
- Benzylation: Use benzyl bromide under basic conditions (e.g., K₂CO₃) for N-alkylation .
- Hydroxylation: Introduce the 3-hydroxy group via oxidation-reduction sequences or hydroxylation catalysts.
- Yield Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can conformational analysis of this compound be performed using crystallographic data?
Methodological Answer:
- Ring Puckering Analysis: Apply Cremer-Pople parameters (e.g., puckering amplitude q₂ and phase angle φ) to quantify piperidine ring distortion .
- Hydrogen Bonding: Use SHELXPRO to map intermolecular H-bonds (e.g., O–H···O between hydroxyl and ester groups) .
- Software: Refine coordinates in SHELXL-2018 and visualize in Mercury (CCDC) .
Q. What experimental strategies resolve contradictions in pharmacological activity data for this compound?
Methodological Answer:
- Dose-Response Studies: Conduct assays across concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolite Profiling: Use LC-MS to detect degradation products that may interfere with activity .
- Receptor Binding Assays: Compare competitive binding with known ligands to validate target specificity .
Q. How can researchers optimize synthetic yield using Design of Experiments (DoE)?
Methodological Answer:
- Factors: Vary temperature (25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C 1–5 mol%).
- Response Surface Methodology (RSM): Use software (e.g., JMP) to model interactions and identify optimal conditions .
- Validation: Replicate high-yield conditions (e.g., 80°C, THF, 3 mol% catalyst) in triplicate to confirm reproducibility.
Q. Table 2: DoE Parameters for Synthesis Optimization
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 65°C |
| Solvent | DMF, THF, Acetonitrile | THF |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Q. What computational tools validate the stereochemical configuration of this compound?
Methodological Answer:
Q. How do researchers address discrepancies in stability data across different batches?
Methodological Answer:
- Forced Degradation Studies: Expose batches to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–4 weeks .
- Analytical Correlation: Use PCA (Principal Component Analysis) on HPLC purity data to identify batch-specific impurities .
Software and Data Validation
Q. Which software packages are recommended for crystallographic structure validation of this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
